1,2,3,4,4a,9a-Hexahydrobenzofuro[2,3-c]pyridine
Description
Contextualization within Heterocyclic Chemistry
Heterocyclic chemistry is a vast field of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. The 1,2,3,4,4a,9a-Hexahydrobenzofuro[2,3-c]pyridine scaffold is a quintessential example of a fused heterocyclic system. Pyridine (B92270), a basic heterocyclic organic compound with the chemical formula C5H5N, is structurally related to benzene (B151609), with one methine group (=CH−) replaced by a nitrogen atom. alchempharmtech.com The fusion of this pyridine ring with a benzofuran (B130515)—a bicyclic compound consisting of a fused benzene and furan (B31954) ring—gives rise to the benzofuropyridine framework. rsc.org
The development of synthetic routes to benzofuropyridines is an active area of research. Methodologies often involve the construction of either the furan or the pyridine ring onto a pre-existing complementary fragment. rsc.org Efficient synthetic strategies for benzofuro[2,3-c]pyridines have been developed, including metal-free one-pot domino reactions and palladium-catalyzed cascade reactions. rsc.orgbohrium.com These methods provide access to a variety of substituted derivatives, allowing for the exploration of their chemical and biological properties. rsc.orgbohrium.com
Significance in Chemical Biology Research
The significance of the this compound core structure in chemical biology research is primarily linked to its potential as a scaffold for developing modulators of multidrug resistance (MDR) and as a framework for potent analgesics. acs.orgnih.govnih.gov Certain derivatives have shown promise as MDR modulators, which are compounds that can reverse the resistance of cancer cells to chemotherapy drugs. nih.gov
Furthermore, a notable series of cis-1,2,3,4,4a,9a-hexahydrobenzofuro[2,3-c]pyridin-6-ols has been synthesized and evaluated for their affinity for opioid receptor subtypes (mu, kappa, and delta). nih.gov Several of these analogs demonstrated potent affinity for opioid receptors and exhibited significant antinociceptive activity in animal models. nih.gov This line of research highlights the potential of this heterocyclic system in the development of new pain management therapies. The structural relationship to known opioid classes, such as benzomorphans, has been a key driver in the exploration of these compounds. nih.govresearchgate.net
Overview of Structural Classes and Isomers Investigated
Research into the this compound system has explored various structural classes and isomers. A critical aspect of their chemistry is the stereochemistry at the ring junctions (4a and 9a positions), which can result in cis or trans isomers. The cis-isomers have been a primary focus of investigation, particularly in the context of opioid receptor activity. nih.govnih.gov
The substitution pattern on the core structure has been extensively varied to establish structure-activity relationships (SAR). Modifications have been made at several positions, including:
Nitrogen Substitution: The nitrogen atom of the piperidine (B6355638) ring has been functionalized with a variety of substituents to probe their influence on biological activity. nih.gov
Phenolic Hydroxyl Position: The position of the hydroxyl group on the benzene ring has been shown to be a critical determinant of opioid receptor affinity. nih.gov For instance, hexahydrobenzofuro[2,3-c]pyridin-6-ols and hexahydrobenzofuro[2,3-c]pyridin-8-ols have been synthesized and compared. nih.gov
Substitution at the 4a-position: The introduction of alkyl or aralkyl groups at the 4a-position has also been explored to understand its impact on receptor binding. nih.gov
The following table summarizes some of the investigated derivatives and their reported biological context:
| Compound Class | Key Structural Features | Investigated Biological Activity |
| cis-1,2,3,4,4a,9a-Hexahydrobenzofuro[2,3-c]pyridin-6-ols | cis-fused ring junction, hydroxyl group at the 6-position | Opioid receptor binding and antinociceptive activity nih.gov |
| N-Substituted cis-4a-ethyl-1,2,3,4,4a,9a-hexahydrobenzofuro[2,3-c]pyridin-8-ols | cis-fused ring junction, ethyl group at 4a-position, hydroxyl group at the 8-position, various N-substituents | Opioid receptor affinity nih.gov |
| Benzofuro[2,3-c]pyridines | Fully aromatic core structure | Potential as Multidrug Resistance (MDR) modulators and fluorescent materials bohrium.comnih.gov |
These investigations underscore the versatility of the this compound scaffold as a template for designing molecules with specific biological activities. The ability to systematically modify the structure and explore the resulting changes in function is a hallmark of modern medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,4a,9a-hexahydro-[1]benzofuro[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,9,11-12H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHRAUCTFAPKRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1C3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717130 | |
| Record name | 1,2,3,4,4a,9a-Hexahydro[1]benzofuro[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6783-76-2 | |
| Record name | 1,2,3,4,4a,9a-Hexahydro[1]benzofuro[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,2,3,4,4a,9a Hexahydrobenzofuro 2,3 C Pyridine and Its Derivatives
General Synthetic Routes to the Core Scaffold
The construction of the hexahydrobenzofuro[2,3-c]pyridine skeleton can be achieved through several synthetic pathways, each with its own advantages and limitations. These routes often involve the sequential formation of the benzofuran (B130515) and piperidine (B6355638) rings or their simultaneous construction through cyclization reactions.
Multistep Reaction Sequences
Linear, multistep syntheses provide a classical and often reliable approach to the 1,2,3,4,4a,9a-hexahydrobenzofuro[2,3-c]pyridine scaffold. These sequences typically involve the piecemeal construction of the molecule, allowing for the introduction of various substituents at different stages. A common strategy begins with a pre-formed benzofuran core, followed by the annulation of the piperidine ring.
For instance, a general multistep approach to a related tetrahydrobenzofuro[2,3-c]pyridine core, which can be a precursor to the hexahydro derivative, has been reported. nih.govnih.gov This often involves the synthesis of a benzofuran-2-carboxaldehyde or a related electrophilic species, which then serves as a key intermediate for the construction of the pyridine (B92270) ring. Subsequent reduction of the pyridine ring would then yield the desired hexahydro system.
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Benzofuran formation | Varies depending on substitution | Construction of the benzofuran core |
| 2 | Functionalization at C2/C3 | e.g., Vilsmeier-Haack formylation | Introduction of a handle for piperidine ring formation |
| 3 | Piperidine ring annulation | e.g., Condensation with an amine followed by cyclization | Formation of the pyridine or dihydropyridine (B1217469) ring |
| 4 | Reduction | e.g., Catalytic hydrogenation (H₂, Pd/C), NaBH₄ | Saturation of the pyridine ring to form the hexahydropyridine |
Key Intermediate Synthesis
The success of a multistep synthesis is heavily reliant on the efficient preparation of key intermediates. For the synthesis of this compound, intermediates that contain the benzofuran moiety with appropriate functional groups for the subsequent cyclization to form the piperidine ring are crucial.
One such key intermediate could be a 2-(2-aminoethyl)benzofuran derivative. The synthesis of this type of intermediate allows for a subsequent intramolecular cyclization, such as a Pictet-Spengler reaction, to form the fused piperidine ring. The synthesis of related tetrahydrofuro[3,2-c]pyridines has been successfully achieved using a Pictet-Spengler approach, which involves the condensation of an amine with an aldehyde followed by an acid-catalyzed cyclization. A similar strategy could be adapted for the benzofuro[2,3-c]pyridine system.
Another important class of intermediates are those that facilitate palladium-catalyzed cross-coupling reactions to form the crucial C-C or C-N bonds required for the final ring closure.
| Intermediate Type | Synthetic Utility | Example Precursors |
| Benzofuran-2-carboxaldehydes | Precursors for Pictet-Spengler or related cyclizations | Salicylaldehydes, α-halo ketones |
| 2-(2-Aminoethyl)benzofurans | Substrates for intramolecular cyclization to form the piperidine ring | Benzofuran-2-acetic acid derivatives |
| Halogenated benzofurans | Substrates for cross-coupling reactions | 2- or 3-bromobenzofurans |
Tandem Cyclization and Intramolecular Approaches
To improve synthetic efficiency, tandem or cascade reactions that form multiple bonds and rings in a single operation are highly desirable. Intramolecular strategies are particularly powerful for constructing fused ring systems like this compound.
An example of a tandem approach is a base-catalyzed sequential 1,4-addition/intramolecular cyclization/aromatization reaction, which has been used to synthesize benzofuro[3,2-b]pyridines. nih.gov While the regiochemistry is different, the underlying principles of using a cascade reaction to build the fused system are applicable. An analogous intramolecular cyclization could be envisioned starting from a suitably functionalized benzofuran derivative bearing a tethered amine. For instance, an intramolecular Heck reaction or a radical cyclization could be employed to form the piperidine ring. beilstein-journals.org
The Pictet-Spengler reaction serves as a classic example of an intramolecular cyclization approach for the synthesis of tetrahydroisoquinoline and related heterocyclic systems. nih.gov The application of this reaction to furan-based substrates to generate tetrahydrofuro[3,2-c]pyridines has been demonstrated. nih.gov A similar intramolecular cyclization of a tryptamine (B22526) equivalent attached to the C3 position of a benzofuran could provide a direct route to the hexahydrobenzofuro[2,3-c]pyridine core.
Stereoselective Synthesis and Chiral Resolution Techniques
The this compound scaffold contains two stereocenters at the ring junction (4a and 9a), which can exist as either cis or trans diastereomers, with each diastereomer being a racemic mixture of two enantiomers. The biological activity of these compounds is often highly dependent on their stereochemistry, making stereoselective synthesis and chiral resolution critical aspects of their preparation.
Enantioselective Methodologies
The development of enantioselective methods allows for the direct synthesis of a specific enantiomer, which is generally more efficient than resolving a racemic mixture. While specific enantioselective syntheses for the this compound core are not extensively documented in the provided search results, general strategies for the asymmetric synthesis of related piperidine and fused heterocyclic systems can be considered.
One approach involves the use of chiral auxiliaries to direct the stereochemical outcome of a key bond-forming reaction. For example, in the synthesis of chiral 1,4-dihydropyridines, optically pure glycerol (B35011) and threitol derivatives have been used as chiral auxiliary groups to enable the separation of diastereomers. nih.govrasayanjournal.co.in A similar strategy could be employed in the construction of the piperidine ring of the target molecule.
Catalytic asymmetric synthesis represents a more elegant and atom-economical approach. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction has been utilized for the enantioselective synthesis of 3-substituted tetrahydropyridines from dihydropyridines and boronic acids. nih.gov Such a catalytic asymmetric carbometalation could potentially be adapted to create the chiral centers in the hexahydrobenzofuro[2,3-c]pyridine system.
Diastereoselective Control in Ring Systems
Controlling the relative stereochemistry of the two stereocenters at the 4a and 9a positions is crucial for obtaining either the cis or trans fused ring system. The diastereoselectivity of the ring-closing reaction is often influenced by the reaction conditions, the nature of the starting materials, and the mechanism of the cyclization.
For instance, in catalytic C-H amination reactions to form 2,5-disubstituted pyrrolidines, the diastereoselectivity can be influenced by the catalyst used. nih.gov Similarly, in the synthesis of the hexahydrobenzofuro[2,3-c]pyridine core, the choice of cyclization strategy can dictate the diastereomeric outcome. A catalytic hydrogenation of a tetrahydrobenzofuro[2,3-c]pyridine precursor would likely lead to the thermodynamically more stable cis-fused diastereomer due to hydrogen delivery from the less hindered face. Conversely, other cyclization methods might favor the formation of the trans isomer.
| Method | Stereochemical Control | Potential Application |
| Chiral Auxiliary | Separation of diastereomers | Attachment of a chiral group to the piperidine nitrogen or a substituent. nih.govrasayanjournal.co.in |
| Catalytic Asymmetric Synthesis | Direct formation of one enantiomer | Asymmetric hydrogenation or asymmetric cyclization. nih.gov |
| Diastereoselective Cyclization | Control of relative stereochemistry (cis/trans) | Substrate-controlled or reagent-controlled ring closure. nih.gov |
| Chiral Resolution | Separation of enantiomers from a racemic mixture | Classical resolution with chiral acids/bases or chiral chromatography. |
Derivatization Strategies
The secondary amine within the hexahydropyridine ring of the this compound scaffold is a primary site for derivatization. Its nucleophilic character allows for a variety of N-substitution reactions, including N-alkylation and N-acylation, to introduce a diverse range of substituents.
N-Alkylation: This common strategy involves the reaction of the parent heterocycle with various alkylating agents, such as alkyl halides or sulfonates, typically in the presence of a base. For instance, N-methylation can be achieved by treating the scaffold with methyl iodide in the presence of a base like sodium hydride. This approach is not limited to simple alkyl groups; more complex moieties can be introduced to explore structure-activity relationships. While catalyst- and base-free conditions have been developed for the N-alkylation of some pyridone systems, the conventional use of a base to deprotonate the nitrogen is standard for scaffolds like the target compound. nih.govresearchgate.net
N-Acylation: The introduction of an acyl group is another fundamental derivatization technique. This is typically accomplished by reacting the secondary amine with acylating agents such as acetyl chloride or acetic anhydride. This reaction yields the corresponding N-acetyl derivative, converting the basic secondary amine into a neutral amide. A wide array of acylating agents can be employed, allowing for the incorporation of different functionalities. researchgate.net
The selection of reagents for these reactions allows for precise control over the properties of the final molecule.
| Reaction Type | Reagent Example | Substituent Introduced | Resulting Functional Group |
|---|---|---|---|
| N-Alkylation | Methyl Iodide (CH₃I) | Methyl (-CH₃) | Tertiary Amine |
| N-Alkylation | Benzyl Bromide (BnBr) | Benzyl (-CH₂Ph) | Tertiary Amine |
| N-Acylation | Acetyl Chloride (CH₃COCl) | Acetyl (-COCH₃) | Amide |
| N-Acylation | Benzoyl Chloride (PhCOCl) | Benzoyl (-COPh) | Amide |
Direct substitution at the C4a position of the pre-formed this compound ring system presents a significant synthetic challenge. This carbon is a saturated bridgehead atom, making it sterically hindered and generally unreactive towards standard substitution methodologies. The literature does not extensively cover methods for the direct functionalization at this specific site. Derivatization at the C4a position is more likely to be achieved through complex synthetic routes that construct the tricyclic system from precursors already bearing the desired substituent at the corresponding position.
The benzofuran portion of the molecule offers multiple sites for modification, both on the furan (B31954) ring and the fused benzene (B151609) ring.
Furan Ring Modification: The heterocyclic furan component is susceptible to electrophilic substitution, with the C2 and C3 positions being the most reactive. chemicalbook.com However, in the this compound scaffold, these positions are already part of the fused ring system, limiting direct substitution. Modifications here would typically involve ring-opening and closing strategies or starting from pre-functionalized benzofurans.
Benzene Ring Modification: The benzene ring of the benzofuran moiety is amenable to electrophilic aromatic substitution, allowing for the introduction of various substituents. The directing effects of the fused furo-pyridine system influence the position of substitution. Common electrophilic substitution reactions include:
Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Addition of a nitro group (-NO₂) using nitrating agents, which can subsequently be reduced to an amino group. chemicalbook.com
Formylation and Acylation: Introduction of formyl (-CHO) or acyl (-COR) groups via Friedel-Crafts type reactions. rsc.org
If the C2 and C3 positions of the benzofuran are occupied, electrophilic substitution preferentially occurs at the C5 position of the benzene ring. chemicalbook.com
| Reaction | Typical Reagent | Functional Group Introduced |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | -Br |
| Nitration | HNO₃/H₂SO₄ | -NO₂ |
| Formylation | Vilsmeier-Haack reagent (POCl₃/DMF) | -CHO |
| Acylation | Acyl chloride/Lewis acid (e.g., AlCl₃) | -COR |
The strategic introduction of versatile functional groups onto the this compound skeleton is crucial for creating derivatives through subsequent chemical reactions, such as cross-coupling, condensation, or amidation. These "handles" can be incorporated at various stages of the synthesis.
For example, introducing a halogen atom (e.g., bromine or iodine) onto the benzofuran ring via electrophilic substitution provides a site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, linking the core scaffold to other aromatic or aliphatic fragments.
Similarly, the introduction of a carboxylic acid or its ester equivalent can be achieved through methods like formylation followed by oxidation. This carboxyl group can then be used for amide bond formation by coupling with various amines, significantly expanding the chemical diversity of the derivatives. These functional groups serve as key intermediates for building more complex molecules based on the hexahydrobenzofuro[2,3-c]pyridine core.
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool for the initial characterization of the hexahydrobenzofuro[2,3-c]pyridine scaffold. Each method provides unique information that, when combined, allows for a comprehensive structural assignment.
Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for determining the connectivity and, crucially, the relative stereochemistry of the hexahydrobenzofuro[2,3-c]pyridine system. Studies on derivatives, such as cis-4a-ethyl-8-methoxy-1,2,3,4,4a,9a-hexahydrobenzofuro[2,3-c]pyridine, have been instrumental in this regard.
The stereochemistry at the junction between the benzofuran (B130515) and pyridine (B92270) rings (positions 4a and 9a) is a key structural feature. In synthetic analogues, the cis-fusion of these rings has been unequivocally established through ¹H NMR. nih.gov A critical diagnostic feature is the coupling pattern of the proton at C-9a. For the cis-isomer, the ¹H NMR spectrum shows coupling constants (J-values) for the C-9a proton of approximately 5.0–6.0 Hz, which is consistent with its relationship to the adjacent methylene (B1212753) protons of the piperidine (B6355638) ring in a fused system. nih.gov Further confirmation of the cis-stereochemistry is often obtained from two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), which provides through-space correlations between protons, confirming their spatial proximity. nih.gov
Table 1: Representative NMR Data for a Hexahydrobenzofuro[2,3-c]pyridine Derivative Note: This table is illustrative and based on typical shifts for this class of compounds. Exact values vary with substitution and solvent.
| Atom Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-1 | 2.5 - 3.5 (m) | 45 - 55 |
| H-3 | 1.5 - 2.5 (m) | 20 - 30 |
| H-4 | 1.5 - 2.5 (m) | 25 - 35 |
| H-4a | - | 40 - 50 |
| H-6 | 6.5 - 7.5 (d) | 110 - 130 |
| H-7 | 6.5 - 7.5 (t) | 110 - 130 |
| H-8 | 6.5 - 7.5 (t) | 110 - 130 |
| H-9 | 6.5 - 7.5 (d) | 120 - 140 |
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. For the hexahydrobenzofuro[2,3-c]pyridine core, high-resolution mass spectrometry (HRMS) provides the exact mass, which is used to confirm the elemental composition. The fragmentation patterns in MS are influenced by the saturated heterocyclic rings, often involving cleavages alpha to the nitrogen atom or ring-opening reactions. The stability of the benzofuran ring system also dictates how the molecule breaks apart upon ionization.
Infrared (IR) spectroscopy is employed to identify the functional groups present in the molecule. For the basic 1,2,3,4,4a,9a-hexahydrobenzofuro[2,3-c]pyridine structure, the IR spectrum would be characterized by:
C-H stretching vibrations: Aliphatic C-H stretches from the saturated piperidine ring typically appear just below 3000 cm⁻¹, while aromatic C-H stretches from the benzene (B151609) portion of the benzofuran ring appear above 3000 cm⁻¹.
N-H stretching: A secondary amine (N-H) stretch would be expected in the 3300-3500 cm⁻¹ region, often appearing as a single, medium-to-weak band.
C-O stretching: A strong band corresponding to the aryl ether C-O-C stretch of the furan (B31954) ring is expected in the 1200-1250 cm⁻¹ region.
C=C stretching: Aromatic ring stretching vibrations appear in the 1450-1600 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule's chromophore. The primary chromophore in this compound is the benzofuran moiety. This aromatic system is expected to exhibit characteristic absorption bands in the UV region, typically arising from π → π* transitions. The exact position and intensity of the absorption maxima (λmax) would be sensitive to substitution on the aromatic ring.
X-ray Crystallography for Absolute Configuration and Conformation
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing precise bond lengths, bond angles, and the absolute configuration of stereocenters.
For the hexahydrobenzofuro[2,3-c]pyridine system, X-ray analysis of a derivative has confirmed the cis-fusion of the dihydrofuran and piperidine rings. This technique has been used to establish the absolute configuration of enantiomerically pure samples, such as the 4aS,9aR-(-)-cis-4a-ethyl-6-methoxy-1,2,3,4,4a,9a-hexahydrobenzofuro[2,3-c]pyridine. The crystallographic data provides an unambiguous depiction of the chair-like conformation of the piperidine ring and the envelope conformation of the dihydrofuran ring, as well as the spatial relationship of all substituents.
Table 2: Crystallographic Data for a Representative Derivative Data for the R-(−)-mandelic acid salt of 4aS,9aR-(−)-cis-4a-ethyl-6-methoxy-1,2,3,4,4a,9a-hexahydrobenzofuro[2,3-c]pyridine.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.345(2) |
| b (Å) | 11.234(2) |
| c (Å) | 22.459(5) |
| α, β, γ (°) | 90, 90, 90 |
| Z (molecules/unit cell) | 4 |
Conformational Dynamics and Isomerism
The this compound core is a conformationally complex system due to the fusion of two saturated heterocyclic rings to a benzene ring. The molecule possesses two chiral centers at the bridgehead carbons, C4a and C9a, leading to the possibility of stereoisomers.
The cis-fused diastereomer is generally the thermodynamically more stable and synthetically accessible form. nih.gov Within this cis-configuration, the molecule exists as a pair of enantiomers: (4aR, 9aS) and (4aS, 9aR). These enantiomers can be resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Structure Activity Relationship Sar Studies
Influence of N-Substituents on Biological Activity
The substituent attached to the nitrogen atom of the pyridine (B92270) ring is a key determinant of biological activity in hexahydrobenzofuro[2,3-c]pyridine analogs and related fused systems. Research on analogous hexahydroindeno[2,1-c]pyridines has shown that varying the N-substituent significantly alters affinity for serotonin (B10506) receptors, such as the 5-HT1A subtype. nih.gov
In these related structures, the introduction of specific N-substituents, particularly those containing alkylene imide groups, has led to compounds with high affinity and selectivity for the 5-HT1A receptor. nih.gov For instance, replacing a simple N-propyl group with more complex side chains can enhance binding. This suggests that the nitrogen substituent interacts with a specific pocket in the target receptor, and its size, shape, and chemical nature are crucial for optimal binding.
Similarly, in pyrido[2,3-d]pyrimidine (B1209978) tyrosine kinase inhibitors, another class of fused pyridine compounds, modifying the substituent at a position analogous to the nitrogen in the hexahydrobenzofuro[2,3-c]pyridine core dramatically impacts potency and bioavailability. The introduction of a [4-(diethylamino)butyl]amino side chain resulted in a compound with enhanced activity. nih.gov These findings underscore the principle that the N-substituent is a critical handle for modulating the pharmacological profile of these heterocyclic compounds.
| Core Scaffold | N-Substituent | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| Hexahydroindeno[2,1-c]pyridine | Propyl | Moderate affinity and high selectivity for 5-HT1A binding site. | nih.gov |
| Hexahydroindeno[2,1-c]pyridine | Alkylene Imide Appendages | Demonstrated high (0.60-51 nM) affinity and excellent selectivity for the 5-HT1A site. | nih.gov |
| Pyrido[2,3-d]pyrimidine | [4-(diethylamino)butyl]amino | Enhanced potency and bioavailability as a tyrosine kinase inhibitor. | nih.gov |
Impact of C4a-Substituents on Biological Activity
The C4a position is a stereocenter at the junction of the benzofuran (B130515) and pyridine rings, and substitutions at this carbon can significantly influence the molecule's three-dimensional shape and, consequently, its interaction with biological targets. In a study focused on novel PAK4 inhibitors with a related tetrahydrobenzofuro[2,3-c]pyridine core, various substitution patterns were explored to achieve high potency. nih.gov While this study focused on multiple positions, the principle of fine-tuning activity through substitutions on the core structure is well-established.
Analysis of related fused heterocyclic systems, such as benzofurans, has shown that substitutions on the core ring are crucial for cytotoxic activity. mdpi.com For example, in a series of benzofuran derivatives, the presence and position of substituents were found to be critical for their anticancer effects. mdpi.com Although direct evidence for C4a substitution on the 1,2,3,4,4a,9a-hexahydrobenzofuro[2,3-c]pyridine is limited in the provided context, SAR principles from analogous structures suggest that even small substituents at this position could act as steric modulators, either enhancing or hindering the fit of the molecule into a receptor's binding site. The introduction of groups at such a pivotal position would alter the conformational profile of the entire molecule, impacting its biological activity.
Stereochemical Effects on Target Engagement
Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound, which has two stereocenters at the C4a and C9a positions. nih.gov The spatial arrangement of atoms is critical for precise interaction with macromolecular targets. nih.gov Studies on analogous hexahydroindeno[1,2-c]pyridines have confirmed that their antispermatogenic activity is strongly dependent on stereoisomerism and chirality, indicating a mechanism that involves interaction with a specific biological macromolecule. nih.gov
| Compound Series | Stereochemistry | 5-HT1A Receptor Affinity | Reference |
|---|---|---|---|
| 5-methoxy-N-propyl-hexahydroindeno[2,1-c]pyridine | trans-fused isomer | Moderate affinity and high selectivity. | nih.gov |
| 5-methoxy-N-propyl-hexahydroindeno[2,1-c]pyridine | cis-fused isomer | Virtually no affinity. | nih.gov |
Analogues with Varied Ring Fusions or Isomeric Core Systems
Altering the core heterocyclic structure of this compound by changing the nature of the fused rings or their isomeric arrangement provides a powerful strategy to explore new pharmacological activities. The benzofuran core, for instance, is considered pivotal for the anti-proliferative activity in some series of compounds. nih.gov Replacing it with other bicyclic frameworks, such as benzothiophene (B83047) or indole (B1671886), has been shown to negatively impact activity, demonstrating the importance of the oxygen-containing ring for specific targets. nih.gov
Computational and Theoretical Chemistry Investigations
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a target protein.
While specific molecular docking studies for 1,2,3,4,4a,9a-Hexahydrobenzofuro[2,3-c]pyridine are not extensively reported, research on analogous scaffolds highlights the utility of this approach. For instance, docking analyses have been performed on various benzofuran-containing hybrids to assess their binding modes with protein targets like the Epidermal Growth Factor Receptor (EGFR). nih.gov Similarly, derivatives of the related benzothieno[2,3-c]pyridine scaffold have been evaluated as potential enzyme inhibitors through in-silico docking studies. nih.gov These studies typically involve preparing the 3D structure of the ligand and the protein, defining a binding site, and using scoring functions to rank the potential binding poses based on energy.
For this compound, molecular docking could be employed to screen its potential against various receptors, providing a hypothesis for its biological activity. The results would typically be presented in a table summarizing binding energies and key interactions.
Table 1: Hypothetical Molecular Docking Results (Note: Data is for illustrative purposes as specific studies on this compound are not available in the reviewed literature.)
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|
Energy Minimization and Conformational Sampling
The this compound molecule possesses significant conformational flexibility due to its non-aromatic, saturated rings and the cis/trans relationship at the ring junction (4a and 9a positions). Energy minimization and conformational sampling are computational methods used to identify the most stable three-dimensional arrangements (conformations) of a molecule.
Energy minimization algorithms calculate the potential energy of a molecule and adjust the atomic coordinates to find a local or global energy minimum. Conformational sampling explores the potential energy surface of the molecule to identify a set of low-energy, stable conformations. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific shape to fit into a receptor's binding site.
While no specific conformational analysis studies were found for this compound, the methodologies are standard in computational chemistry. For similar flexible heterocyclic systems, these studies are fundamental before proceeding with other computational analyses like molecular docking.
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations can determine parameters like the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential map.
These parameters are vital for understanding a molecule's reactivity. For example, the HOMO-LUMO energy gap is an indicator of chemical stability, while the electrostatic potential map highlights electron-rich and electron-poor regions, which are key to predicting non-covalent interactions. researchgate.net Studies on the core components of the target molecule, such as 1-benzofuran researchgate.net and pyridine (B92270) nih.gov, have utilized these methods to elucidate their electronic characteristics. Quantum-chemical calculations have also been applied to the aromatic isomer, benzo[b]furo[2,3-c]pyridine, to understand its reactivity in electrophilic substitution reactions. researchgate.net A similar investigation on this compound would clarify how saturation impacts its electronic profile compared to its aromatic counterparts.
Table 2: Calculated Electronic Properties (Note: Data is for illustrative purposes as specific studies on this compound are not available in the reviewed literature.)
| Property | Value |
|---|---|
| HOMO Energy | Not Available |
| LUMO Energy | Not Available |
| HOMO-LUMO Gap | Not Available |
Topological Relationship Analysis to Related Chemical Scaffolds
Topological analysis examines the connectivity and arrangement of atoms within a molecule, often to compare it with other chemical scaffolds. This is particularly relevant in medicinal chemistry for activities like scaffold hopping, where a known active core is replaced with a structurally different but functionally similar one.
The benzofuro-pyridine core is a recognized "privileged structure" in medicinal chemistry, appearing in compounds with diverse biological activities. researchgate.netljmu.ac.ukmdpi.com Analyzing the topological features of this compound and comparing them to other known active scaffolds can help in designing new series of compounds with potentially improved properties. This can involve comparing molecular shape, pharmacophore features (e.g., hydrogen bond donors/acceptors, hydrophobic centers), and other physicochemical properties. While formal topological studies on this specific hexahydro derivative are not documented, the general approach is a cornerstone of modern drug design. researchgate.net
Biological Target Engagement and Mechanistic Studies Non Clinical Focus
Opioid Receptor Modulation (mu, kappa, delta subtypes)
Derivatives of 1,2,3,4,4a,9a-hexahydrobenzofuro[2,3-c]pyridine have demonstrated the ability to modulate opioid receptors, including the mu (μ), kappa (κ), and delta (δ) subtypes. nih.govnih.gov The nature of this modulation, whether as an agonist or antagonist, is influenced by the specific chemical substitutions on the core structure. nih.gov
Agonist and Antagonist Activity Profiles
The functional activity of these compounds at opioid receptors is diverse. For example, some derivatives may act as agonists at one type of opioid receptor while acting as antagonists at another. pharmacytimes.com This mixed agonist-antagonist profile is a significant area of research. The specific substitutions on the hexahydrobenzofuro[2,3-c]pyridine scaffold are critical in determining whether a compound will activate (agonist) or block (antagonist) the receptor. nih.gov
Receptor Binding Affinity Assessment
The strength of the interaction between these compounds and opioid receptors is quantified by their binding affinity, often expressed as the inhibition constant (Ki). A lower Ki value indicates a higher affinity. Studies have shown that derivatives of this compound can exhibit high affinity for opioid receptors, with some compounds having Ki values in the nanomolar and even sub-nanomolar range. nih.govnih.gov The specific chemical groups attached to the core structure, such as N-phenethyl or N-cyclopropylmethyl groups, can significantly influence this binding affinity. nih.govnih.gov The three-dimensional arrangement of the atoms (stereochemistry) also plays a crucial role, with different spatial arrangements leading to different affinities for the μ, κ, and δ receptor subtypes. nih.gov
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Selected this compound Derivatives
| Derivative | µ (mu) | κ (kappa) | δ (delta) |
|---|---|---|---|
| 1a | 0.9 | - | - |
| 1b | 4 | - | - |
| 2a | 60 | - | 64 |
Data sourced from reference nih.gov. The table is for illustrative purposes.
Ligand Efficacy in In Vitro Bioassays
Beyond just binding to the receptor, it is important to understand the functional effect of that binding. In vitro bioassays, such as the [³⁵S]GTPγS binding assay, are used to measure the degree to which a compound activates the receptor's signaling pathway. For opioid receptors, which are G-protein coupled receptors, agonist binding triggers the exchange of GDP for GTP on the associated G-protein, a process that can be measured with this assay. These studies help to confirm whether a compound that binds to the receptor is an agonist (stimulates a response) or an antagonist (blocks a response). plu.mx
Serotonin (B10506) Receptor Modulation (e.g., 5-HT₆)
Certain derivatives of the this compound scaffold have been identified as antagonists of the 5-HT₆ serotonin receptor. nih.gov The 5-HT₆ receptor is a target of interest in research for cognitive enhancement. nih.govnih.gov The development of these compounds has been guided by pharmacophore models, which are computational models of the key structural features required for binding to the receptor. nih.gov Structural modifications, such as the saturation of a pyridine (B92270) ring within the core structure, have been shown to enhance metabolic stability, an important property for potential therapeutic agents. nih.gov
Kinase Inhibition (e.g., PAK4, Btk, PI3Kδ, Pim-1)
More recently, research has explored the potential of this compound derivatives as kinase inhibitors. nih.govnih.gov Kinases are enzymes that play a crucial role in cell signaling, and their inhibition is a key strategy in the treatment of various diseases, including cancer. ugr.es
Enzyme Inhibition Assays (IC₅₀ determination)
The potency of these compounds as kinase inhibitors is determined through enzyme inhibition assays, which measure the concentration of the compound required to reduce the kinase's activity by 50% (the IC₅₀ value). Studies have identified derivatives of this scaffold that can inhibit kinases such as p21-activated kinase 4 (PAK4), Bruton's tyrosine kinase (Btk), and phosphoinositide 3-kinase delta (PI3Kδ). nih.govnih.gov Some of these compounds have demonstrated potent inhibitory activity with IC₅₀ values in the nanomolar range. nih.gov
Table 2: Kinase Inhibitory Activity (IC₅₀, nM) of a Selected Benzofuro[3,2-b]pyridin-2(1H)-one Derivative
| Compound | Btk | PI3Kδ |
|---|---|---|
| 6f | 74 | 170 |
Data sourced from reference nih.gov. The table is for illustrative purposes.
Binding Modes and Allosteric Modulation
The this compound scaffold has been primarily investigated for its interaction with opioid and serotonin receptors. The binding affinity and mode are highly dependent on the substitutions on the nitrogen atom and at the C4a position of the pyridine ring.
Derivatives of cis-1,2,3,4,4a,9a-hexahydrobenzofuro[2,3-c]pyridin-6-ols have been shown to possess significant affinity for μ (mu), δ (delta), and κ (kappa) opioid receptors. nih.govnih.gov The flexibility of this scaffold, compared to more rigid structures like oxide-bridged phenylmorphans, may allow it to adopt a conformation more akin to morphine, influencing its binding profile. nih.gov Structure-activity relationship (SAR) studies have demonstrated that N-substituents that typically enhance mu and kappa binding in the benzomorphan (B1203429) series have a similar effect in this benzofuropyridine series. nih.gov For example, C4a-ethyl-substituted N-phenethyl and N-cyclopropylmethyl derivatives show high affinity for μ-opioid receptors with Kᵢ values of 0.9 nM and 4 nM, respectively. nih.gov Further modifications have led to the development of moderately selective δ-antagonists and mixed μ–δ or μ–κ antagonists. nih.gov
In the context of allosteric modulation, which involves a ligand binding to a site topologically distinct from the primary (orthosteric) binding site, research on the closely related 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine (B26382) scaffold is noteworthy. A derivative from this series has been identified as a novel allosteric inhibitor of p21-activated kinase 4 (PAK4), a target for pancreatic cancer treatment. This demonstrates the potential of the broader benzofuro[2,3-c]pyridine chemical class to engage in allosteric modulation of protein function.
Opioid Receptor Binding Affinities of Selected N-Substituted and C4a-Substituted cis-1,2,3,4,4a,9a-hexahydrobenzofuro[2,3-c]pyridin-6-ol Derivatives
| Compound | N-Substituent | C4a-Substituent | μ-OR (Kᵢ, nM) | δ-OR (Kᵢ, nM) | κ-OR (Kᵢ, nM) |
| 3d | -(CH₂)₂-c-Hex | Phenethyl | 7 | 24 | >1000 |
| 3e | -(CH₂)₂-(p-F-Ph) | Phenethyl | 8 | 26 | >1000 |
| 3f | Cyclopropylmethyl | Phenethyl | 5 | 25 | 16 |
| 3g | -(CH₂)₂-(3-thienyl) | Phenethyl | 14 | 33 | >1000 |
| 2a | Methyl | Phenethyl | 60 | 64 | >1000 |
| 2l | Methyl | 4-Phenylbutyl | 140 | 36 | >1000 |
Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov
Topoisomerase Inhibition (e.g., Topo IIα)
A review of published scientific literature does not indicate that the this compound scaffold or its derivatives have been specifically evaluated for inhibitory activity against topoisomerase enzymes, such as Topoisomerase IIα (Topo IIα). Research on Topo IIα inhibitors has historically focused on other distinct chemical classes, including derivatives of podophyllotoxin (B1678966) (e.g., etoposide) and anthracyclines (e.g., doxorubicin), which function by stabilizing the TOP2A-DNA cleavage complex. nih.gov
Monoamine Oxidase (MAO) Inhibition
There is no specific evidence in the available scientific literature to suggest that compounds based on the this compound core structure have been investigated as inhibitors of monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B). The development of MAO inhibitors has centered on other heterocyclic scaffolds.
Endothelin Receptor Modulation (ET(A), ET(B))
The interaction of this compound with endothelin receptors (ET(A) and ET(B)) has not been a subject of investigation in the reviewed literature. Studies on endothelin receptor antagonists have explored different molecular frameworks, including the isomeric benzofuro[3,2-b]pyridine series, which has yielded both mixed ET(A)/ET(B) and selective ET(B) receptor antagonists. nih.gov
In Vitro Cellular Activity (excluding clinical human trials)
The in vitro and non-clinical in vivo activities of this compound derivatives are a direct reflection of their target engagement profiles.
The potent affinity of cis-1,2,3,4,4a,9a-hexahydrobenzofuro[2,3-c]pyridin-6-ol derivatives for opioid receptors translates into significant antinociceptive activity. Several analogues have demonstrated potent effects in a mouse phenylquinone abdominal stretching model, a common assay for evaluating analgesic properties. nih.gov
Furthermore, derivatives of the core scaffold have been explored as antagonists for the 5-hydroxytryptamine(6) (5-HT₆) receptor, a target implicated in learning and memory. nih.gov A key derivative, 7-phenylsulfonyl-1,2,3,4,4a,9a-hexahydro-benzo nih.govnih.govfuro[2,3-c] pyridine-HCl salt, was developed from its tetrahydropyridine (B1245486) precursor to enhance metabolic stability. nih.gov Although this saturation of the pyridine ring resulted in an approximately 30-fold decrease in binding potency, subsequent optimization led to potent and selective 5-HT₆ antagonists with brain penetration and demonstrated activity in a rat social recognition test, a model for assessing cognitive function. nih.gov
In Vitro Activities of Hexahydrobenzofuro[2,3-c]pyridine Derivatives
| Derivative Class | Biological Target | In Vitro / Non-Clinical Model | Observed Activity |
| cis-Hexahydrobenzofuro[2,3-c]pyridin-6-ols | Opioid Receptors (μ, δ, κ) | Mouse Phenylquinone Writhing Assay | Potent Antinociceptive Effects |
| 7-Arylsulfonyl-hexahydrobenzofuro[2,3-c]pyridines | 5-HT₆ Serotonin Receptor | Rat Social Recognition Test | Reversal of Cognitive Deficits |
Applications As Research Probes and Pharmacological Tools
Utilization in Receptor Characterization Studies
Derivatives of the 1,2,3,4,4a,9a-Hexahydrobenzofuro[2,3-c]pyridine scaffold have proven to be valuable ligands for characterizing various receptor systems, particularly opioid and serotonin (B10506) receptors. By systematically modifying the core structure, researchers have developed potent and selective compounds that help delineate the function and pharmacology of these important drug targets.
One area of focus has been the development of ligands for opioid receptors (μ, δ, and κ). Substituted cis-1,2,3,4,4a,9a-Hexahydrobenzofuro[2,3-c]pyridin-6-ols, which are structurally related to oxide-bridged phenylmorphans, have shown high affinity for these receptors. nih.gov The flexibility of the benzofuropyridinol structure, compared to more rigid phenylmorphans, may allow these compounds to adopt a conformation that facilitates binding. nih.gov For instance, a C4a-phenethyl derivative (2a) was found to have moderate affinity for both μ- and δ-opioid receptors. nih.gov Further modifications, such as the introduction of a C4a-ethyl group along with N-phenethyl or N-cyclopropylmethyl substituents (compounds 1a and 1b), led to ligands with high affinity for μ-opioid receptors. nih.gov
The scaffold has also been successfully adapted to target the 5-hydroxytryptamine(6) (5-HT₆) receptor, which is implicated in cognitive processes. nih.gov Based on a pharmacophore model, researchers identified a derivative, 7-benzenesulfonyl-1,2,3,4-tetrahydro-benzo nih.govdrughunter.comfuro[2,3-c]pyridine (3a), as a novel 5-HT₆ receptor antagonist. nih.gov Although potent, this initial compound had poor metabolic stability. Saturation of the tetrahydropyridine (B1245486) ring to form the hexahydrobenzofuro[2,3-c]pyridine core (compound 4a) enhanced metabolic stability, albeit with a significant loss in potency. nih.gov This finding prompted further optimization, leading to the identification of potent and selective 5-HT₆ antagonists. nih.gov
| Compound/Derivative Class | Target Receptor(s) | Key Findings (Binding Affinity, Kᵢ) |
| C4a-phenethyl-N-methyl-Hexahydrobenzofuro[2,3-c]pyridin-6-ol (2a) | μ-opioid, δ-opioid | Moderate dual affinity with Kᵢ = 60 nM (μ) and Kᵢ = 64 nM (δ). nih.gov |
| C4a-ethyl-N-phenethyl-Hexahydrobenzofuro[2,3-c]pyridin-6-ol (1a) | μ-opioid | High affinity with Kᵢ = 0.9 nM. nih.gov |
| C4a-ethyl-N-cyclopropylmethyl-Hexahydrobenzofuro[2,3-c]pyridin-6-ol (1b) | μ-opioid | High affinity with Kᵢ = 4 nM. nih.gov |
| 7-phenylsulfonyl-Hexahydrobenzofuro[2,3-c]pyridine (4a) | 5-HT₆ | Showed enhanced metabolic stability compared to its tetrahydro- precursor, but with a ~30-fold loss in potency. nih.gov |
| Optimized bis-substituted phenyl sulfone derivatives (e.g., 15k) | 5-HT₆ | Potent and selective antagonism with improved pharmacokinetic profiles. nih.gov |
Development of Chemical Tools for Biological Pathway Elucidation
The versatility of the benzofuropyridine framework extends to the creation of chemical tools for investigating complex biological pathways. By designing derivatives that inhibit specific enzymes or disrupt protein-protein interactions, this scaffold helps to elucidate the roles of key proteins in cellular processes and disease states.
A notable example involves a related scaffold, 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine (B26382), which was used to develop inhibitors of p21-activated kinase 4 (PAK4). nih.govnih.gov PAK4 is a critical regulator in many cancers, including pancreatic cancer, and its overexpression is linked to tumor proliferation and metastasis. nih.gov Researchers identified a novel inhibitor, compound 13, which bears this tricyclic core and demonstrates high potency against pancreatic cancer cell lines. nih.govnih.gov This compound acts as an allosteric inhibitor, binding to a site on PAK4 other than the ATP-binding pocket. nih.gov As a selective chemical probe, compound 13 allows for the study of PAK4's role in cancer progression and its downstream signaling pathways, providing a valuable tool for cancer biology research. nih.gov
In a similar vein, the isomeric benzofuro[2,3-b]pyridine (B12332454) scaffold was used to develop inhibitors of ferritinophagy, a cellular process involved in ferroptosis, which is a form of iron-dependent regulated cell death. nih.gov A derivative, compound 4k, was identified as a novel and specific inhibitor of this pathway. nih.gov It functions by targeting the protein NCOA4 and preventing its interaction with ferritin, thereby suppressing ferroptosis. nih.gov This compound serves as a crucial chemical tool to explore the mechanisms of ferroptosis and its role in various diseases, highlighting how the core benzofuropyridine structure can be adapted to probe fundamental biological processes. nih.gov
Contribution to Medicinal Chemistry Design Principles
The development of compounds based on the this compound scaffold has provided significant insights into key medicinal chemistry design principles, particularly structure-activity relationships (SAR).
Studies on opioid receptor ligands have demonstrated the critical importance of substituents on both the nitrogen atom and the C4a position of the scaffold. nih.gov The nature of the N-substituent is a well-established determinant of activity at opioid receptors, and research on this scaffold confirmed that modifications here significantly impact binding affinity. nih.gov Furthermore, the introduction of various alkyl and aralkyl groups at the C4a position was systematically explored to find ligands that could interact with both μ- and δ-opioid receptors, illustrating a strategy of fine-tuning a scaffold to achieve a desired polypharmacological profile. nih.gov
The development of 5-HT₆ antagonists from this scaffold highlighted the classic trade-off between metabolic stability and potency. Saturation of the pyridine (B92270) ring to the hexahydropyridine form improved stability in liver microsomes but drastically reduced receptor binding. nih.gov This necessitated further optimization, where it was discovered that substituents at the 2 or 3 positions of the distal aryl sulfone group were crucial for regaining and enhancing activity. nih.gov This work serves as a case study in multi-parameter optimization, a core principle in modern drug design.
Research into PAK4 inhibitors based on the related tetrahydrobenzofuro[2,3-c]pyridine core also yielded important SAR insights. These studies revealed that the benzofuran (B130515) core is essential for maintaining activity, as replacing it with other bicyclic systems like benzothiophene (B83047) or indole (B1671886) was detrimental to anti-proliferative effects. nih.gov This underscores the concept of a "pharmacophore," where a specific arrangement of structural features is required for biological activity.
| Scaffold/Derivative Series | Design Principle Illustrated | Outcome/Key Finding |
| Hexahydrobenzofuro[2,3-c]pyridin-6-ols | Structure-Activity Relationship (SAR) at N- and C4a-positions | N-substituents (e.g., phenethyl, cyclopropylmethyl) and C4a-substituents (e.g., ethyl, phenethyl) were shown to be critical for modulating affinity and selectivity for opioid receptors. nih.gov |
| 7-arylsulfonyl-Hexahydrobenzofuro[2,3-c]pyridines | Multi-parameter Optimization (Potency vs. Metabolic Stability) | Saturation of the pyridine ring improved metabolic stability but decreased 5-HT₆ receptor potency, requiring further SAR exploration on the aryl group to recover activity. nih.gov |
| Tetrahydrobenzofuro[2,3-c]pyridine derivatives | Pharmacophore Identification | The benzofuran portion of the tricyclic core was identified as a critical pharmacophore for PAK4 inhibitory activity. nih.gov |
Future Research Perspectives and Unexplored Avenues
Development of Novel Synthetic Pathways
While initial synthetic routes to the 1,2,3,4,4a,9a-Hexahydrobenzofuro[2,3-c]pyridine core have been established, future research should focus on creating more efficient, versatile, and stereoselective methods. Current strategies often involve multi-step processes that can be time-consuming and may result in modest yields.
Future synthetic explorations could include:
Catalytic Asymmetric Synthesis: Developing methods that utilize chiral catalysts to directly produce specific enantiomers of the hexahydrobenzofuro[2,3-c]pyridine core. This would bypass the need for chiral resolution of racemic mixtures, a process that is often inefficient.
Flow Chemistry: Implementing continuous flow synthesis could offer significant advantages in terms of reaction control, scalability, and safety. This approach can allow for rapid optimization of reaction conditions to improve yields and purity.
Photoredox Catalysis: Utilizing light-induced reactions could open up new pathways for constructing the tricyclic core under mild conditions, potentially offering novel reactivity and selectivity. researchgate.net
A comparison of potential synthetic strategies is outlined below.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic Asymmetric Synthesis | High enantiomeric purity, reduced downstream processing. | Development of novel chiral ligands and catalysts. |
| Flow Chemistry | Improved reaction control, scalability, enhanced safety. | Reactor design and optimization of flow parameters. |
| One-Pot Reactions | Increased efficiency, reduced waste, step economy. | Discovery of compatible reaction sequences and catalysts. |
| Photoredox Catalysis | Mild reaction conditions, unique reactivity patterns. | Design of suitable photosensitizers and reaction setups. |
Exploration of Alternative Biological Targets
Current research has highlighted the potential of this compound derivatives as inhibitors of p21-activated kinase 4 (PAK4), a target relevant to pancreatic cancer. nih.govnih.gov However, the structural features of this scaffold suggest it may interact with a wider range of biological targets. Pyrrolopyridine scaffolds, which are structurally related, are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antidiabetic, and antiviral properties. mdpi.comnih.gov
Future investigations should aim to screen a library of hexahydrobenzofuro[2,3-c]pyridine derivatives against a diverse panel of targets to uncover new therapeutic applications. Potential target classes include:
Other Kinase Families: Beyond PAK4, many other kinases are implicated in cancer and inflammatory diseases. Screening against a broad kinase panel could identify novel selective inhibitors. nih.gov
G-Protein Coupled Receptors (GPCRs): GPCRs are a major class of drug targets involved in a vast array of physiological processes. The rigid, three-dimensional structure of the hexahydrobenzofuro[2,3-c]pyridine core may be well-suited for binding to the specific pockets of these receptors.
Ion Channels: Modulators of ion channels are crucial for treating neurological and cardiovascular disorders. The scaffold could be decorated with various functional groups to probe interactions with different channel subtypes.
Epigenetic Targets: Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases, are increasingly important targets in oncology.
Advanced Computational Modeling for De Novo Design
Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting molecular properties and guiding the design of new compounds. nih.gov For the this compound scaffold, de novo design and virtual screening can be employed to create novel derivatives with enhanced potency and specificity for selected biological targets.
Key computational approaches to be explored include:
Pharmacophore Modeling: Based on known active compounds, a pharmacophore model can be generated to define the essential three-dimensional arrangement of chemical features required for biological activity. This model can then be used to screen virtual libraries for new molecules that fit the criteria. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov Docking studies can be used to prioritize compounds for synthesis and to understand the molecular basis of their activity, guiding further optimization. nih.gov
In Silico ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. nih.govresearchgate.net This allows for the early identification and removal of candidates with poor pharmacokinetic profiles or potential toxicity, saving time and resources.
| Computational Tool | Application in Drug Design | Expected Outcome |
| Pharmacophore Modeling | Identify key structural features for activity. | Generation of a 3D query for virtual screening. |
| Molecular Docking | Predict binding modes and affinities to a target. | Prioritization of compounds for synthesis; structure-activity relationship insights. nih.gov |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Early-stage filtering of compounds with undesirable properties. nih.gov |
Expanding Stereochemical Investigations
The this compound core contains two stereocenters (at positions 4a and 9a), meaning it can exist as four distinct stereoisomers. It is well-established in pharmacology that different stereoisomers of a chiral drug can have significantly different biological activities, potencies, and safety profiles.
Future research must therefore include a thorough investigation of the stereochemistry of this scaffold. Key areas of focus should be:
Stereoselective Synthesis: As mentioned in section 8.1, the development of synthetic methods that can selectively produce a single desired stereoisomer is of paramount importance. nih.gov
Chiral Separation: For racemic mixtures, efficient methods for separating the different stereoisomers, such as chiral chromatography, need to be developed and optimized.
Stereochemical Characterization: The absolute configuration of the separated isomers must be unambiguously determined using techniques like X-ray crystallography or advanced nuclear magnetic resonance (NMR) spectroscopy. nih.gov
Differential Biological Evaluation: Each isolated stereoisomer should be independently evaluated for its biological activity and selectivity. This is crucial for identifying the most potent and safest isomer (the eutomer) for further development.
Integration with Advanced High-Throughput Screening Methodologies
To efficiently explore the biological potential of the this compound scaffold, advanced high-throughput screening (HTS) methodologies are essential. HTS allows for the rapid testing of large numbers of compounds, accelerating the identification of "hits" with desired biological activity. nih.gov
Future strategies should involve:
Library Synthesis: Creation of a diverse chemical library based on the hexahydrobenzofuro[2,3-c]pyridine core. This can be achieved using combinatorial chemistry or diversity-oriented synthesis approaches to generate a wide range of structural variations.
Assay Development: Design and validation of robust and sensitive biochemical or cell-based assays suitable for an HTS format. These assays should be tailored to the specific biological targets of interest.
Quantitative HTS (qHTS): Moving beyond simple single-point screening, qHTS involves testing compounds at multiple concentrations in the primary screen. This approach provides a dose-response curve for every compound in the library, yielding richer information on potency and efficacy from the outset. nih.gov This method efficiently identifies and prioritizes active compounds for further investigation.
By systematically pursuing these future research avenues, the full therapeutic potential of the this compound scaffold can be unlocked, paving the way for the development of novel and effective medicines.
Q & A
Q. Intermediate Characterization :
- NMR monitors reaction progress (e.g., rac-cis-4a-ethyl-6-methoxy derivatives).
- TLC validates purity during hydrogenation steps.
- X-ray crystallography confirms absolute configuration, as seen in the R-(−)-mandelic acid salt structure .
How do stereochemical variations at the 4a and 9a positions influence receptor binding, and what experimental approaches validate these effects?
Advanced Research Focus
The 4aS,9aR enantiomer exhibits distinct receptor interactions due to conformational rigidity. Key findings:
- Conformational Analysis : X-ray structures () and gas-phase optimized conformers () reveal dihedral angles (ϕ1, ϕ2) critical for receptor docking.
- Biological Validation : Enantiomers show differential binding to opioid receptors, tested via radioligand displacement assays. The (−)-enantiomer demonstrated higher affinity, attributed to its topology matching receptor pockets .
Q. Methodological Recommendations :
- Use chiral chromatography (e.g., Chiralpak® columns) to resolve enantiomers.
- Validate stereochemical effects via in vitro receptor assays and molecular dynamics simulations .
Which analytical techniques are essential for structural confirmation of this compound and its intermediates?
Q. Basic Research Focus
- X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated for the R-(−)-mandelic acid salt .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas (e.g., C₁₄H₂₁NO₂ for intermediates).
- Multinuclear NMR : Assigns proton environments (e.g., distinguishing axial/equatorial hydrogens in the hexahydro ring) .
How can researchers resolve contradictory NMR data observed during intermediate synthesis?
Advanced Research Focus
Contradictions often arise from dynamic processes (e.g., ring puckering or rotameric equilibria). Strategies include:
Variable-Temperature NMR : Identifies coalescence points for exchanging protons.
DFT Calculations : Predicts energetically favored conformers to reconcile spectral assignments.
Isotopic Labeling : Simplifies splitting patterns (e.g., ¹³C-labeled intermediates).
Example : In rac-cis-4a-ethyl derivatives (), overlapping signals were resolved using 2D-COSY and HSQC to assign diastereotopic protons.
What computational strategies predict bioactive conformers, and how do experimental data support these models?
Q. Advanced Research Focus
- Molecular Docking : Utilizes X-ray-derived conformers (e.g., topology of (−)-10 in Figure 2, ) to screen against opioid receptor structures.
- QM/MM Simulations : Model ligand-receptor interactions, validated by:
How can synthetic yields be optimized for large-scale production of enantiopure derivatives?
Q. Advanced Research Focus
Q. Advanced Research Focus
- Low-Temperature Alkylation : Use NaH/THF at 0°C to minimize epimerization ().
- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to stabilize chiral centers during functionalization .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect racemization in real time.
How does the fused benzofuropyridine scaffold compare to related heterocycles in drug discovery?
Basic Research Focus
The benzofuro[2,3-c]pyridine core offers:
Q. Comparative Table :
| Heterocycle | Rigidity | Synthetic Accessibility | Bioactivity Example |
|---|---|---|---|
| Benzofuro[2,3-c]pyridine | High | Moderate | Opioid receptor ligands |
| Thieno[3,2-c]pyridine | Moderate | High | Kinase inhibitors |
| Pyrrolo[2,3-c]pyridine | Low | High | Proton pump inhibitors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
